molecular formula C24H30N4O4 B11377680 3,4-dimethoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11377680
M. Wt: 438.5 g/mol
InChI Key: RMHONJFGAIJKSX-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, a morpholine moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the morpholine moiety and methoxy groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring and morpholine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include quinones, dihydrobenzodiazole derivatives, and various substituted benzodiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the benzodiazole and morpholine moieties, resulting in different chemical and biological properties.

    N-(2-Morpholin-4-ylmethyl)-1H-benzimidazole-5-carboxamide: Similar structure but with a benzimidazole core instead of benzodiazole.

    1-(2,3-Dimethoxyphenyl)-2-(morpholin-4-yl)ethanone: Contains a similar morpholine moiety but differs in the core structure.

Uniqueness

3,4-DIMETHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a benzodiazole ring, morpholine moiety, and methoxy groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H30N4O4/c1-16(2)28-20-7-6-18(14-19(20)26-23(28)15-27-9-11-32-12-10-27)25-24(29)17-5-8-21(30-3)22(13-17)31-4/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,25,29)

InChI Key

RMHONJFGAIJKSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCOCC4

Origin of Product

United States

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